

# Dissociation rate of GSK-1070916 compared to AZD1152 and VX-680

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A Comprehensive Comparison of Aurora Kinase Inhibitors: Dissociation Rates of **GSK-1070916**, AZD1152, and VX-680

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[City, State] – [Date] – A new in-depth analysis reveals significant differences in the dissociation rates of three prominent Aurora kinase inhibitors: **GSK-1070916**, AZD1152, and VX-680. These findings, critical for researchers and drug development professionals, highlight the exceptionally long target residence time of **GSK-1070916**, a key differentiator in its mechanism of action.

Aurora kinases are crucial regulators of cell division, and their inhibition is a promising strategy in oncology. The duration of target engagement, directly related to the inhibitor's dissociation rate, is a critical parameter influencing therapeutic efficacy and duration of action.

# **Unprecedented Target Residence Time for GSK- 1070916**

**GSK-1070916** demonstrates a remarkably slow dissociation from Aurora B and C kinases. Experimental data indicates that **GSK-1070916** has a dissociation half-life of over 480 minutes from the Aurora B-INCENP complex and 270 minutes from the Aurora C-INCENP complex.[1] [2] This prolonged engagement is a stark contrast to other clinical-stage Aurora kinase inhibitors.



In comparative studies, AZD1152 and VX-680 (also known as MK-0457) exhibited significantly faster dissociation rates from Aurora B. The dissociation half-life for AZD1152 was determined to be 15 minutes, while VX-680 had a dissociation half-life of 25 minutes.[1] This suggests a much shorter duration of target inhibition for these compounds compared to **GSK-1070916**.

## **Quantitative Comparison of Dissociation Rates**

The following table summarizes the key kinetic parameters for the three inhibitors, emphasizing the profound difference in their dissociation half-lives from Aurora B.

| Inhibitor           | Target Kinase       | Dissociation<br>Half-life (t1/2)<br>[min] | Apparent<br>Inhibition<br>Constant (Ki*)<br>[nM] | Association<br>Rate Constant<br>(kon) [µM-1s-1] |
|---------------------|---------------------|---|--|---|
| GSK-1070916         | Aurora B-<br>INCENP | > 480[1][2]                               | 0.38 ± 0.29[1][2]                                | 0.022 ± 0.004[1]                                |
| Aurora C-<br>INCENP | 270 ± 28[1][2]      | 1.5 ± 0.4[1][2]                           | 0.0026 ± 0.0003[1]                               |   |
| AZD1152             | Aurora B-<br>INCENP | 15 ± 1[1]                                 | Not explicitly stated in the source              | Not explicitly stated in the source             |
| VX-680              | Aurora B-<br>INCENP | 25 ± 3[1]                                 | Not explicitly stated in the source              | Not explicitly stated in the source             |

## **Experimental Determination of Dissociation Rates**

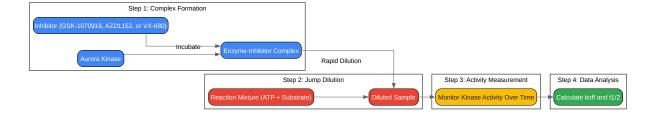
The dissociation rates of these inhibitors are typically determined using biochemical assays that monitor the recovery of enzyme activity over time after the inhibitor is displaced. A common method is the "jump-dilution" assay.

### **Experimental Protocol: Jump-Dilution Assay**

This method involves the following key steps:



- Enzyme-Inhibitor Complex Formation: The target kinase (e.g., Aurora B-INCENP) is incubated with a saturating concentration of the inhibitor to allow for the formation of the enzyme-inhibitor (EI) complex.
- Rapid Dilution: The EI complex is then rapidly and significantly diluted into a reaction mixture
  containing a high concentration of ATP and a suitable substrate. This dilution reduces the
  free inhibitor concentration to a level where rebinding to the enzyme is negligible.
- Monitoring Enzyme Activity: As the inhibitor dissociates from the enzyme, the kinase activity
  is restored. This recovery of activity is monitored over time by measuring the rate of
  substrate phosphorylation.
- Data Analysis: The rate of activity recovery is fitted to a first-order kinetic model to determine the dissociation rate constant (koff). The dissociation half-life (t1/2) is then calculated using the equation: t1/2 = ln(2) / koff.



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Workflow for determining inhibitor dissociation rates.

### The Aurora Kinase Signaling Pathway in Mitosis





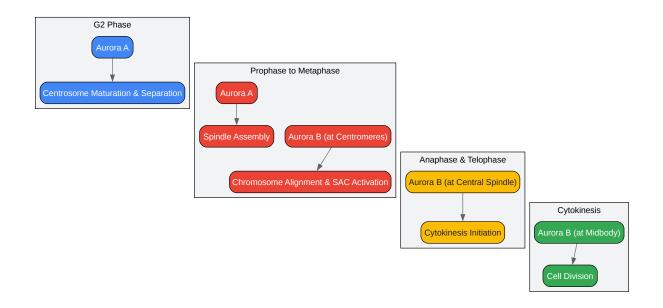


Aurora kinases, particularly Aurora A and Aurora B, are master regulators of mitosis. Their sequential activation and localization are critical for the successful completion of cell division. **GSK-1070916**, AZD1152, and VX-680 exert their anti-proliferative effects by disrupting this intricate signaling cascade.

- Aurora A is primarily active during the G2 phase and early mitosis, where it localizes to the
  centrosomes and spindle poles. It is essential for centrosome maturation, separation, and
  the assembly of a bipolar mitotic spindle.
- Aurora B, a component of the chromosomal passenger complex (CPC), has a more dynamic localization. It is found at the centromeres in early mitosis, where it ensures correct chromosome-microtubule attachments and activates the spindle assembly checkpoint.
   During anaphase and telophase, Aurora B relocates to the central spindle and midbody, playing a crucial role in cytokinesis.

The prolonged inhibition of Aurora B by **GSK-1070916** is expected to have a profound and sustained impact on chromosome segregation and cell division, ultimately leading to polyploidy and apoptosis in cancer cells.





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Aurora kinase roles during mitotic progression.

#### Conclusion

The significantly longer dissociation half-life of **GSK-1070916** from Aurora B and C distinguishes it from AZD1152 and VX-680. This extended target residence time may translate into a more durable inhibition of Aurora kinase activity in a cellular context, potentially leading



to improved anti-tumor efficacy. These findings underscore the importance of considering inhibitor dissociation kinetics in the design and evaluation of novel cancer therapeutics.

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#### References

- 1. Measuring Kinase Inhibitor Residence Times [sigmaaldrich.com]
- 2. A High-Throughput Method for Measuring Drug Residence Time Using the Transcreener ADP Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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